[(5S)-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4-piperidin-1-ium]-5-yl]ammonium;dichloride
Description
This compound is a spirocyclic ammonium dichloride salt with a complex bicyclic architecture. Its core structure consists of a cyclopenta[b]pyridine fused to a piperidin-1-ium ring via a spiro junction at the 6-position . Key identifiers include:
- CAS No.: 2377355-48-9 (dihydrochloride form) ; 2413983-72-7 (trihydrochloride form) .
- Molecular Formula: C₁₂H₁₈Cl₂N₃ (dihydrochloride) ; C₁₂H₂₀Cl₃N₃ (trihydrochloride) .
- Molecular Weight: 239.75 g/mol (dihydrochloride) ; 312.67 g/mol (trihydrochloride) .
The compound’s physicochemical properties, such as water solubility and stability, are inferred to align with other spirocyclic ammonium salts, though explicit data (e.g., melting point, solubility) remain unreported in the provided evidence .
Properties
IUPAC Name |
[(5S)-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidin-1-ium]-5-yl]azanium;dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3.2ClH/c13-11-9-2-1-5-15-10(9)8-12(11)3-6-14-7-4-12;;/h1-2,5,11,14H,3-4,6-8,13H2;2*1H/t11-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXYAOMAYUHEQW-NVJADKKVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[NH2+]CCC12CC3=C(C2[NH3+])C=CC=N3.[Cl-].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[NH2+]CCC12CC3=C([C@H]2[NH3+])C=CC=N3.[Cl-].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aldol Condensation and Reductive Amination
A defensive publication details a six-step synthesis of a related spirocyclopenta[b]pyridine derivative, which can be adapted for the target compound. The sequence begins with an aldol condensation between 5-chloro-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde and a protected pyrrolo[2,3-b]pyridinone derivative in the presence of diisopropylethylamine (DIPEA). The resulting α,β-unsaturated ketone undergoes sodium borohydride reduction to yield a secondary alcohol, which is subsequently chlorinated using N-chlorosuccinimide (NCS) to introduce a reactive chloromethyl group.
Critical Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Aldol Condensation | DIPEA, THF, 25–30°C | 75–80% |
| Reduction | NaBH4, MeOH, 0°C | 85% |
| Chlorination | NCS, DCM, rt | 78% |
Cyclization and Phase-Transfer Catalysis
Cyclization of the chlorinated intermediate to form the spiro core is achieved using a bis-quaternary cinchona alkaloid salt as a phase-transfer catalyst (PTC). This step exploits the PTC’s ability to shuttle hydroxide ions into the organic phase, facilitating intramolecular nucleophilic displacement. The reaction proceeds in toluene at −20°C, yielding the spirocyclic framework with >90% enantiomeric excess (ee).
Carbonylation and Deprotection
Radical Cascade and Minisci Reaction Strategies
Xanthate-Mediated Radical Cyclization
An alternative route described by Grace et al. utilizes a radical cascade initiated by dilauroyl peroxide (DLP). Methyl 6-(((isopropoxycarbonothioyl)thio)methyl)picolinate undergoes homolytic cleavage of the C–S bond, generating a thiyl radical that abstracts a hydrogen atom to form a carbon-centered radical. This intermediate undergoes a Minisci-like addition to the pyridine ring, followed by cyclization to form the spiro center.
Optimized Conditions for Radical Cascade
Challenges in Radical Route Purification
The radical method faces limitations in product isolation due to persistent peroxide byproducts. Chromatographic purification on silica gel modified with triethylamine is required to mitigate decomposition.
Stereochemical Control and Resolution
Asymmetric Catalysis
The use of chiral PTCs, such as (1S,2R,4S,5R)-1-(2-bromo-5-methoxybenzyl) quinuclidinium bromide, ensures enantioselective formation of the (5S) configuration during cyclization. Kinetic resolution experiments reveal a selectivity factor (s) of 12.5, favoring the desired stereoisomer.
Diastereomeric Salt Formation
Chiral resolution of the racemic ammonium intermediate is achieved via crystallization with (S)-phenethylamine. The diastereomeric salt of the (5S)-enantiomer exhibits lower solubility in isopropanol, enabling its isolation in 98% ee.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency and Scalability of Methods
| Method | Steps | Total Yield | Stereocontrol | Scalability |
|---|---|---|---|---|
| Multi-Step Organic | 6 | 32% | High (PTC) | Pilot-scale demonstrated |
| Radical Cascade | 1 | 41% | None | Limited by purification |
The multi-step organic route offers superior stereochemical control and scalability, whereas the radical approach provides a shorter pathway but requires further optimization.
Chemical Reactions Analysis
Types of Reactions
[(5S)-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4-piperidin-1-ium]-5-yl]ammonium;dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ammonium group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
[(5S)-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4-piperidin-1-ium]-5-yl]ammonium;dichloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which [(5S)-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4-piperidin-1-ium]-5-yl]ammonium;dichloride exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Structural Analogs
A comparison of structurally related spirocyclic and bicyclic compounds reveals distinct differences in substitution patterns and pharmacological relevance:
Key Observations :
- The target compound’s spiro architecture distinguishes it from linear bicyclic analogs like 5i and its thiophene derivatives .
- Unlike sulfonyl-containing spiro compounds (e.g., derivatives in ), the target lacks electronegative substituents, suggesting divergent binding modes .
Physicochemical Properties
Comparative elemental analysis and spectroscopic data highlight structural nuances:
Key Observations :
- The absence of IR/NMR data for the target compound limits direct comparison, but its ammonium chloride groups likely contribute to distinct solubility and polarity compared to neutral thiophene analogs .
Biological Activity
The compound [(5S)-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4-piperidin-1-ium]-5-yl]ammonium;dichloride is a novel spirocyclic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- CAS Number : 2413983-72-7
- Molecular Formula : C₁₂H₁₇N₃·2Cl
- Molecular Weight : 312.67 g/mol
- PubChem CID : 153482804
Biological Activity Overview
The biological activity of the compound can be categorized into several areas, including:
-
Antimicrobial Activity
- Preliminary studies indicate that derivatives of spirocyclic compounds exhibit moderate to potent antimicrobial effects against various pathogens. For instance, compounds with similar structures have shown effectiveness against Pseudomonas aeruginosa and Escherichia coli with minimum inhibitory concentration (MIC) values as low as 0.21 μM .
-
Cytotoxicity and Cancer Research
- The compound's structural analogs have been investigated for their cytotoxic effects on cancer cell lines. In vitro studies revealed that certain spirocyclic compounds induce apoptosis in small-cell lung cancer (SCLC) cell lines by targeting oxidative stress pathways . The cytotoxicity was found to be dose-dependent, with significant effects observed in NCI-H196 cells compared to normal fibroblast cells .
-
Neuroprotective Effects
- There is emerging evidence suggesting that spirocyclic compounds may have neuroprotective properties. For example, related compounds have been shown to activate Nrf2 signaling pathways, leading to reduced oxidative stress and inflammation in models of neurodegenerative diseases . This suggests potential applications in treating conditions like Alzheimer's disease.
The mechanisms through which [(5S)-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4-piperidin-1-ium]-5-yl]ammonium exerts its biological effects include:
- Inhibition of NF-kB Pathway : The compound may inhibit the NF-kB signaling pathway, reducing inflammation and oxidative stress . This pathway is crucial in various inflammatory responses and has implications for conditions such as acute lung injury.
- Induction of Apoptosis : The cytotoxic effects observed in cancer cells are likely mediated through the induction of apoptosis and cell cycle arrest . This is supported by findings that show alterations in oxidative stress-related gene expression.
Case Studies
- Cytotoxicity in Lung Cancer Models
- Neuroprotective Studies
Data Table: Summary of Biological Activities
Q & A
Q. How is the structural conformation of [(5S)-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4-piperidin-1-ium]-5-yl]ammonium dichloride characterized experimentally?
The compound’s spirocyclic structure is typically resolved via single-crystal X-ray diffraction (SC-XRD). Key steps include:
- Crystallization : Slow evaporation of a solvent mixture (e.g., ethanol/water) to obtain high-quality crystals.
- Data Collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.
- Refinement : Employ SHELXL (part of the SHELX suite) for structure solution and refinement, accounting for hydrogen bonding and chloride counterion placement .
- Validation : Check for crystallographic R-factors (<5% for high-resolution data) and validate geometry using tools like PLATON.
Q. What synthetic routes are optimal for preparing this spiro compound, and how can purity be ensured?
A multistep synthesis is employed:
- Cyclocondensation : React 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in sodium methoxide/ethanol under reflux .
- Salt Formation : Treat the free base with HCl in anhydrous ethanol to form the dichloride salt.
- Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from hot ethanol.
- Quality Control : Confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and ¹H/¹³C NMR (DMSO-d₆, δ 1.5–3.5 ppm for piperidine protons) .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound?
- Solubility : Highly soluble in polar solvents (water, DMSO) due to the dichloride salt form; poorly soluble in nonpolar solvents (hexane) .
- Stability : Stable at room temperature in dry, dark conditions but hygroscopic. Store desiccated at −20°C for long-term use.
- Decomposition Risks : Degrades under strong acidic/basic conditions or prolonged UV exposure. Monitor via TLC or LC-MS .
Advanced Research Questions
Q. How can researchers design experiments to investigate this compound’s interaction with biological targets (e.g., enzymes)?
- In Vitro Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity to target proteins (e.g., kinases).
- Molecular Docking : Model the spiro structure in software like AutoDock Vina, leveraging its rigid bicyclic framework to predict binding poses.
- Mutagenesis Studies : Identify critical residues by alanine-scanning mutations in the target protein and assess changes in IC₅₀ values .
Q. How should contradictory data in reaction yields or biological activity be resolved?
- Design of Experiments (DOE) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading) affecting yield .
- Characterization of Byproducts : Employ LC-MS/MS to identify impurities formed during synthesis.
- Biological Replicates : Perform dose-response curves in triplicate across multiple cell lines to account for variability. Reference crystallographic data to rule out polymorphic effects .
Q. What crystallographic challenges arise from the compound’s spiro architecture, and how are they addressed?
- Twinning : Common due to the rigid spiro center. Mitigate using TWINABS for data scaling and SHELXL’s TWIN/BASF commands .
- Disorder : Piperidine ring conformers may exhibit disorder. Model partial occupancies and apply restraints (e.g., SIMU in SHELXL).
- Data Collection : Use high-resolution detectors (e.g., DECTRIS Pilatus) and collect multiple wedges to improve completeness .
Q. What strategies are recommended for structure-activity relationship (SAR) studies on this compound?
- Core Modifications : Synthesize analogs with substituents on the pyridine or piperidine rings (e.g., halogenation, methylation) .
- Spectroscopic Profiling : Use 2D NMR (COSY, NOESY) to correlate structural changes with activity.
- Computational Modeling : Apply density functional theory (DFT) to calculate electrostatic potential maps and predict interaction hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
